molecular formula C21H15BrN4O3 B12593051 N-(5-Bromo-2-pyridinyl)-2-[(4-cyanobenzoyl)amino]-5-methoxybenzamide CAS No. 330942-11-5

N-(5-Bromo-2-pyridinyl)-2-[(4-cyanobenzoyl)amino]-5-methoxybenzamide

Cat. No.: B12593051
CAS No.: 330942-11-5
M. Wt: 451.3 g/mol
InChI Key: JFZDIIVLHIPWGD-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-pyridinyl)-2-[(4-cyanobenzoyl)amino]-5-methoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-2-pyridinyl)-2-[(4-cyanobenzoyl)amino]-5-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Amidation: Formation of the amide bond between the cyanobenzoyl group and the methoxybenzamide moiety.

    Coupling Reactions: Use of coupling agents to link the different functional groups together.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the bromination, amidation, and coupling reactions sequentially.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-2-pyridinyl)-2-[(4-cyanobenzoyl)amino]-5-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the cyanobenzoyl group to an amine.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

N-(5-Bromo-2-pyridinyl)-2-[(4-cyanobenzoyl)amino]-5-methoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Material Science: Studied for its potential use in the development of novel materials with unique electronic or optical properties.

    Biological Research: Used as a probe to study biological pathways and interactions due to its unique chemical structure.

Mechanism of Action

The mechanism by which N-(5-Bromo-2-pyridinyl)-2-[(4-cyanobenzoyl)amino]-5-methoxybenzamide exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways, potentially leading to therapeutic effects or changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Chloro-2-pyridinyl)-2-[(4-cyanobenzoyl)amino]-5-methoxybenzamide: Similar structure with a chlorine atom instead of bromine.

    N-(5-Fluoro-2-pyridinyl)-2-[(4-cyanobenzoyl)amino]-5-methoxybenzamide: Contains a fluorine atom in place of bromine.

    N-(5-Iodo-2-pyridinyl)-2-[(4-cyanobenzoyl)amino]-5-methoxybenzamide: Features an iodine atom instead of bromine.

Uniqueness

N-(5-Bromo-2-pyridinyl)-2-[(4-cyanobenzoyl)amino]-5-methoxybenzamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets differently compared to its chloro, fluoro, and iodo analogs. This uniqueness can be leveraged in designing compounds with specific desired properties.

Properties

CAS No.

330942-11-5

Molecular Formula

C21H15BrN4O3

Molecular Weight

451.3 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-2-[(4-cyanobenzoyl)amino]-5-methoxybenzamide

InChI

InChI=1S/C21H15BrN4O3/c1-29-16-7-8-18(25-20(27)14-4-2-13(11-23)3-5-14)17(10-16)21(28)26-19-9-6-15(22)12-24-19/h2-10,12H,1H3,(H,25,27)(H,24,26,28)

InChI Key

JFZDIIVLHIPWGD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N)C(=O)NC3=NC=C(C=C3)Br

Origin of Product

United States

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